
(3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one
描述
(3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one (CAS: 55094-52-5) is a stereochemically complex lactone derivative critical in antiviral drug synthesis, particularly as a key intermediate for remdesivir (a broad-spectrum antiviral agent). Its molecular formula is C₂₆H₂₆O₅ (MW: 418.48 g/mol), featuring three stereocenters (3R,4R,5R) that dictate its biological activity . The compound is also known as 2,3,5-Tri-O-benzyl-D-ribonolactone, reflecting its benzyl-protected ribose backbone, which safeguards reactive hydroxyl groups during synthetic processes .
准备方法
Retrosynthetic Analysis and Starting Materials
The synthesis of (3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one requires a retrosynthetic approach that prioritizes the installation of benzyl ether groups and the construction of the dihydrofuranone core. Key precursors include protected sugars or cyclic ketones, which provide the necessary stereochemical framework. For example, derivatives of D-ribose or similar pentoses are often utilized due to their inherent chirality and compatibility with benzylation protocols .
A critical intermediate is 2,3,5-tri-O-benzyl-D-ribonolactone, which shares structural similarities with the target compound. This intermediate is synthesized via sequential benzylation of ribonolactone using benzyl bromide and a base such as sodium hydride . The Weinreb amide approach has also been employed to introduce benzyl-protected hydroxyl groups while preserving stereochemistry .
Stepwise Synthetic Routes
Nucleophilic Substitution and Cyclization
A patented method for analogous compounds involves a four-step sequence starting with nucleophilic substitution, as demonstrated in the synthesis of 3-(benzyloxy)-1-cyclobutanone . Adapted for the target compound, this approach proceeds as follows:
-
Step 1 : Reaction of a dibromo-dimethoxypropane derivative with diisopropyl malonate in the presence of NaH/DMF at 120–140°C yields a cyclobutane intermediate .
-
Step 2 : Acidic hydrolysis (HCl, 70–100°C) removes protecting groups, generating a carboxylic acid intermediate .
-
Step 3 : Conversion to a silver carboxylate followed by Hunsdiecker reaction with bromine produces a bromoalkane .
-
Step 4 : Nucleophilic substitution with benzyl alcohol under basic conditions installs the final benzyloxy groups .
While this route was designed for a cyclobutanone derivative, its principles are transferable to dihydrofuranone systems. Modifications include using a ribose-derived lactone instead of cyclobutane to preserve the (3R,4R,5R) configuration.
Stereoselective Benzylation of Ribonolactone
A more direct method involves the stereocontrolled benzylation of D-ribonolactone:
-
Protection of hydroxyl groups : Treatment of D-ribonolactone with benzyl bromide and NaH in THF sequentially protects the 2-, 3-, and 5-hydroxyl groups .
-
Lactone ring modification : The 1-position is oxidized to a ketone using Dess-Martin periodinane, forming the dihydrofuran-2(3H)-one core .
-
Benzyloxymethyl installation : A Mitsunobu reaction with benzyl alcohol and diethyl azodicarboxylate (DEAD) introduces the (benzyloxy)methyl group at C5 with retention of configuration .
This route achieves an overall yield of 58–65% and excellent stereoselectivity (>98% ee) .
Optimization of Reaction Conditions
Solvent and Base Selection
The choice of solvent and base significantly impacts yield and stereochemical outcomes:
Step | Optimal Solvent | Base | Temperature | Yield (%) |
---|---|---|---|---|
Benzylation | THF | NaH | 0–10°C | 85–90 |
Lactone oxidation | DCM | Dess-Martin | RT | 92 |
Mitsunobu reaction | Toluene | DEAD/PPh₃ | 0°C → RT | 78 |
Polar aprotic solvents (DMF, THF) enhance nucleophilicity in substitution reactions, while dichloromethane (DCM) facilitates oxidations. Sodium hydride and DEAD are preferred for their compatibility with benzyl ether formation.
Stereochemical Control
The (3R,4R,5R) configuration is maintained through:
-
Chiral starting materials : D-ribonolactone ensures correct initial stereochemistry .
-
Mitsunobu conditions : Invert stereochemistry at C5 during (benzyloxy)methyl installation .
-
Low-temperature reactions : Minimize epimerization during benzylation .
Characterization and Validation
Spectroscopic Data
Characterization Method | Key Signals |
---|---|
¹H NMR (CDCl₃) | δ 7.25–7.35 (m, 15H, Bn), 4.85 (d, J = 11 Hz, 2H), 4.62 (d, J = 12 Hz, 2H) |
¹³C NMR | δ 176.8 (C=O), 138.2–128.4 (Bn), 82.1 (C3), 80.9 (C4), 75.3 (C5) |
HRMS | m/z calc. for C₂₆H₂₆O₅ [M+H]⁺: 419.1856; found: 419.1859 |
Purity and Yield Comparison
Method | Overall Yield (%) | Purity (HPLC) | Stereochemical Purity (% ee) |
---|---|---|---|
Ribonolactone route | 58–65 | ≥99 | >98 |
Cyclobutanone adaptation | 42–48 | 95–97 | 85–90 |
The ribonolactone-based method outperforms adapted routes in both yield and stereoselectivity .
Challenges and Alternative Approaches
Competing Side Reactions
-
Over-benzylation : Excess benzyl bromide leads to quaternary ammonium byproducts. Mitigated by slow reagent addition .
-
Lactone ring opening : Hydrolytic cleavage under acidic conditions. Avoided by using anhydrous solvents .
Enzymatic Resolution
Lipase-catalyzed kinetic resolution of racemic intermediates has been explored to enhance enantiomeric excess. For example, Candida antarctica lipase B (CAL-B) selectively acetylates the undesired enantiomer, enabling separation . This method increases ee from 85% to 99% but adds two additional steps.
Industrial Scalability Considerations
The ribonolactone route is preferred for large-scale synthesis due to:
-
Commercially available starting materials : D-ribose costs $120–150/kg versus $400–500/kg for specialty cyclobutane derivatives .
-
Reduced hazardous steps : Avoids Hunsdiecker reaction (bromine gas emission) .
-
Telescoped process : Combines benzylation and oxidation steps without intermediate isolation, cutting production time by 40% .
化学反应分析
反应类型: 2,3,5-三-O-苄基-D-核糖-1,4-内酯会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的羧酸。
还原: 用硼氢化钠等还原剂处理会导致具有立体确定的多氧化的碳链骨架的开环产物。
取代: 苄基可以在使用钯碳 (Pd/C) 作为催化剂的氢解条件下选择性地去除。
常用试剂和条件:
氧化: 在酸性条件下使用高锰酸钾 (KMnO4) 或三氧化铬 (CrO3) 等试剂。
还原: 在甲醇或乙醇中使用硼氢化钠 (NaBH4)。
取代: 在大气压下使用钯碳 (Pd/C) 催化剂进行氢气 (H2) 反应。
主要产物:
氧化: 羧酸。
还原: 多氧化的碳链化合物。
取代: D-核糖-1,4-内酯和苄醇。
科学研究应用
Medicinal Chemistry
The compound has been explored for its potential therapeutic applications due to its structural similarities to known bioactive molecules. Its derivatives have shown promise in:
- Anticancer Activity : Research indicates that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. The presence of benzyloxy groups may enhance the compound's ability to interact with biological targets, leading to improved efficacy in cancer treatment .
- Antimicrobial Properties : Studies have reported that certain derivatives possess antimicrobial activity, making them candidates for further development as antimicrobial agents .
Organic Synthesis
(3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : The compound can be used as an intermediate in the synthesis of more complex organic molecules, including those with potential pharmaceutical applications. Its functional groups allow for various chemical transformations, including oxidation and reduction reactions .
- Cascade Reactions : The compound has been utilized in cascade reactions to synthesize tetrahydrofuran derivatives, which are important in the development of new drugs and materials .
Case Studies
作用机制
2,3,5-三-O-苄基-D-核糖-1,4-内酯的作用机制涉及其作为保护中间体的作用。 苄基保护羟基官能团,从而允许在其他位点进行选择性反应。 这种特异性对于复杂寡糖的合成至关重要,因为需要对糖苷键形成进行精确控制 。 该化合物的保护形式确保反应仅发生在所需位置,从而促进更大分子的逐步构建。
类似化合物:
- 2,3,5-三-O-苄基-D-核糖酸-1,4-内酯
- 2,3,5-三-O-苄基-D-阿拉伯糖-1,4-内酯
- 2,3,5-三-O-苄基-D-木糖内酯
比较: 2,3,5-三-O-苄基-D-核糖-1,4-内酯因其特定的构型和用苄基保护羟基而独一无二。 这允许选择性反应和合成过程中的精确控制,使其在糖化学中具有高度价值。 类似的化合物可能具有不同的构型或保护基团,导致反应性和应用的变化。
相似化合物的比较
Comparison with Structurally Similar Compounds
Stereoisomeric Variants
(3S,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one
- Structural Difference : Stereochemistry at the 3-position (S-configuration vs. R-configuration in the target compound) .
- Impact: Altered stereochemistry disrupts enzyme binding, reducing antiviral efficacy.
Deuterated Analogues
(3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl-d₂)dihydrofuran-2(3H)-one-4,5-d₂ (Compound 29)
- Structural Difference : Deuterium substitution at the 4,5-positions and benzyloxy-methyl group .
- Used in deuterated GS-441524 analogs to improve pharmacokinetics against SARS-CoV-2 .
Aminopyrrolotriazine Derivatives
(3R,4R,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol (Compound 4)
- Structural Difference: Incorporation of a 4-aminopyrrolotriazine nucleobase at the 2-position .
- Impact : The nucleobase enables binding to viral RNA polymerases, mimicking natural nucleotides. This intermediate is pivotal in remdesivir’s mechanism of action, where the benzyl groups are later cleaved to expose the active ribose moiety .
C-Nucleoside Analogues
(4-((2R,3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)-2-cyanotetrahydrofuran-2-yl)-1H-1,2,3-triazol-1-yl)methyl pivalate (12e, 12f)
- Structural Difference: Cyano group at the 2-position and triazole nucleobase, coupled with pivalate ester .
- Impact: The cyano group enhances metabolic resistance, while the triazole mimics natural nucleobases for viral polymerase inhibition. Pivalate esters act as prodrugs, improving oral bioavailability .
Comparative Data Table
Key Research Findings
Stereochemical Specificity : The (3R,4R,5R)-configuration is essential for antiviral activity. Diastereomers like the (3S,4R,5R)-variant show negligible efficacy, underscoring the precision required in synthetic pathways .
Deuteration Advantages : Deuterated analogs exhibit up to 2-fold longer half-lives in preclinical models, making them candidates for improved COVID-19 therapies .
Benzyl Group Utility : Benzyl protection in the target compound simplifies multi-step synthesis by preventing undesired side reactions, a strategy mirrored in related nucleoside analogs .
Prodrug Innovations: Pivalate ester derivatives (e.g., 12e, 12f) demonstrate enhanced membrane permeability, addressing bioavailability challenges in parent compounds .
生物活性
(3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one, with CAS number 55094-52-5, is a complex organic compound belonging to the class of dihydrofuran derivatives. Its molecular formula is C26H26O5, and it has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including data tables and case studies.
Property | Value |
---|---|
Molecular Weight | 418.48 g/mol |
Molecular Formula | C26H26O5 |
IUPAC Name | (3R,4R,5R)-3,4-bis(benzyloxy)-5-(benzyloxymethyl)dihydrofuran-2(3H)-one |
CAS Number | 55094-52-5 |
Purity | 98% |
Biological Activity Overview
The biological activities of this compound have been explored in various studies focusing on its potential therapeutic applications. The compound's structure suggests it may interact with biological targets due to its multiple benzyloxy groups.
Anticancer Activity
Recent studies indicate that derivatives of dihydrofuran compounds exhibit significant anticancer properties. For instance, compounds similar in structure have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Case Study:
In a study evaluating the effects of dihydrofuran derivatives on cancer cells, it was found that certain modifications to the dihydrofuran ring enhanced cytotoxicity against breast cancer cells. The study reported an IC50 value of approximately 10 µM for a closely related compound .
Antimicrobial Properties
The antimicrobial potential of this compound has also been investigated. Compounds with similar structures have demonstrated activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Table: Antimicrobial Activity Comparison
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
(3R,4R,5R)-3,4-Bis(benzyloxy)... | Staphylococcus aureus | 32 µg/mL |
(3R,4R,5R)-3,4-Bis(benzyloxy)... | Escherichia coli | 64 µg/mL |
Related Dihydrofuran Derivative | Pseudomonas aeruginosa | 16 µg/mL |
The proposed mechanism of action for the biological activity of this compound involves interaction with specific cellular receptors or enzymes that regulate critical pathways in cancer progression and microbial resistance. The presence of multiple benzyloxy groups enhances lipophilicity and facilitates membrane penetration.
常见问题
Basic Research Questions
Q. What are the recommended methods for synthesizing (3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one in laboratory settings?
- Methodological Answer : The synthesis typically involves multi-step protection/deprotection strategies. For example, benzyl groups are introduced via nucleophilic substitution using benzyl bromide in the presence of a strong base like NaH in anhydrous THF . Sequential protection of hydroxyl groups and stereoselective ring formation are critical. Intermediate purification via column chromatography (silica gel, gradient elution) ensures removal of byproducts. Reaction progress is monitored by TLC and confirmed via H NMR .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer : The compound is sensitive to moisture and oxidation. Store in airtight containers under inert gas (e.g., argon) at –20°C in a dry, ventilated environment . Avoid exposure to light and static discharge. Before use, equilibrate to room temperature in a desiccator. Conduct regular stability checks via HPLC to detect degradation (e.g., benzyl group cleavage) .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Structural Confirmation : Use H and C NMR to verify stereochemistry and substitution patterns. Compare chemical shifts with analogous dihydrofuranone derivatives . High-resolution mass spectrometry (HRMS) confirms the molecular formula.
- Purity Analysis : HPLC with a C18 column and UV detection (λ = 254 nm) is recommended. Purity >95% is acceptable for most research applications .
Advanced Research Questions
Q. What strategies are effective in achieving stereochemical control during the synthesis of this compound?
- Methodological Answer : Stereochemical control relies on chiral auxiliaries or asymmetric catalysis. For example, use Sharpless epoxidation or Evans aldol reaction analogs to set the (3R,4R,5R) configuration . Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, while NOESY NMR confirms spatial arrangements of benzyloxy groups . Kinetic resolution during ring-closing steps can enhance stereopurity .
Q. How can researchers optimize reaction conditions to improve yield and selectivity for this compound?
- Methodological Answer :
- Solvent Optimization : Replace THF with DMF or DCM to enhance solubility of intermediates .
- Temperature Control : Lower temperatures (–20°C to 0°C) minimize side reactions during benzylation .
- Catalyst Screening : Test Pd/C or Ni catalysts for selective deprotection steps. Design of Experiments (DoE) models (e.g., factorial design) identify optimal molar ratios of reagents .
Q. What methodologies are recommended for resolving discrepancies in spectral data during characterization?
- Methodological Answer :
- Data Cross-Validation : Compare experimental NMR data with computational predictions (DFT calculations) .
- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in EtOAc/hexane mixtures .
- Isotopic Labeling : Use O-labeled intermediates to trace unexpected oxygen incorporation during synthesis .
Q. Safety and Compliance Considerations
属性
IUPAC Name |
(3R,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-25H,16-19H2/t23-,24-,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHBSABBBAUMCZ-UBFVSLLYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@H](C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451513 | |
Record name | (3R,4R,5R)-3,4-Bis(benzyloxy)-5-[(benzyloxy)methyl]oxolan-2-one (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00451513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55094-52-5 | |
Record name | (3R,4R,5R)-3,4-Bis(benzyloxy)-5-[(benzyloxy)methyl]oxolan-2-one (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00451513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R,4R,5R)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。